molecular formula C11H9FN2O3 B2640029 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid CAS No. 1712408-56-4

1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid

Cat. No.: B2640029
CAS No.: 1712408-56-4
M. Wt: 236.202
InChI Key: YCBGVIRALCEJAG-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluoro and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of 4-fluoro-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-3-methanol derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring enhance its binding affinity and selectivity towards these targets. The pyrazole ring provides a rigid scaffold that facilitates specific interactions with active sites, leading to the desired biological effects .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)pyrazole-3-carboxylic acid
  • 1-(3-Methoxyphenyl)pyrazole-3-carboxylic acid
  • 1-(4-Methoxyphenyl)pyrazole-3-carboxylic acid

Comparison: 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which enhances its chemical reactivity and biological activity compared to similar compounds that lack these substituents. The combination of these groups provides a balance of electronic and steric effects, making it a versatile compound for various applications .

Properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-10-6-7(2-3-8(10)12)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBGVIRALCEJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=CC(=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1712408-56-4
Record name 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
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